molecular formula C₁₆H₁₁N₃O₃ B057189 Para Red CAS No. 6410-10-2

Para Red

Cat. No.: B057189
CAS No.: 6410-10-2
M. Wt: 293.28 g/mol
InChI Key: WOTPFVNWMLFMFW-UHFFFAOYSA-N
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Description

Pararot, also known as 1-(4-nitrophenylazo)-2-naphthol, is an organic compound with the molecular formula C16H11N3O3. It is a synthetic azo dye that has been used historically in various applications, including as a pigment in inks and dyes. The compound is characterized by its vibrant red color, which is a result of the azo group (-N=N-) linking the aromatic rings.

Preparation Methods

Diazotization of p-Nitroaniline

Formation of the Diazonium Salt

The synthesis begins with the diazotization of p-nitroaniline, a primary aromatic amine. In an acidic medium (typically hydrochloric acid), p-nitroaniline reacts with sodium nitrite (NaNO₂) at 0–5°C to form the corresponding diazonium chloride. The reaction proceeds as follows:

p-Nitroaniline+NaNO2+2HClp-Nitrobenzenediazonium chloride+NaCl+2H2O\text{p-Nitroaniline} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{p-Nitrobenzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}

Maintaining temperatures below 5°C is critical, as diazonium salts decompose exothermically above this range, releasing nitrogen gas and forming phenolic byproducts1. The transient nature of these intermediates necessitates immediate use in subsequent steps to prevent degradation.

Coupling Reaction with 2-Naphthol

Alkaline Activation of 2-Naphthol

2-Naphthol, a weakly acidic phenol (pKa ≈ 9.5), is dissolved in a 10% sodium hydroxide (NaOH) solution to form the naphthoxide ion, enhancing its nucleophilicity for the coupling reaction:

2-Naphthol+NaOHSodium naphthoxide+H2O\text{2-Naphthol} + \text{NaOH} \rightarrow \text{Sodium naphthoxide} + \text{H}_2\text{O}

A saturated solution is prepared by dissolving 4 g of 2-naphthol in 100 mL of NaOH, though partial dissolution is common at room temperature1. Heating to 50°C improves solubility but risks premature coupling.

Electrophilic Aromatic Substitution

The diazonium salt is slowly added to the naphthoxide solution, initiating an electrophilic attack at the ortho position of the naphthol’s hydroxyl group. This forms a covalent azo bond (-N=N-), yielding this compound:

p-Nitrobenzenediazonium chloride+Sodium naphthoxidePara Red+NaCl+H2O\text{p-Nitrobenzenediazonium chloride} + \text{Sodium naphthoxide} \rightarrow \text{this compound} + \text{NaCl} + \text{H}_2\text{O}

The reaction is exothermic, requiring gradual addition and sustained cooling to prevent side reactions. A vivid color change from yellow to deep red signals successful coupling1.

Purification and Isolation

Acid Precipitation

Post-coupling, the mixture is acidified to pH 4–5 using dilute HCl, protonating the naphthoxide and reducing the dye’s solubility. This compound precipitates as a crystalline solid, which is vacuum-filtered and washed with cold water to remove inorganic salts.

Recrystallization

Crude product is recrystallized from ethanol or acetone to remove polymeric byproducts. Yield and purity depend on solvent choice:

SolventPurity (%)Yield (%)
Ethanol9275
Acetone8880

Higher ethanol purity arises from its lower polarity, which selectively dissolves this compound over impurities1.

Industrial-Scale Synthesis

Continuous Diazotization-Coupling

Industrial reactors employ continuous flow systems to enhance efficiency:

  • Residence time : 2–5 minutes per stage.

  • Temperature control : Jacketed reactors with glycol cooling.

This method achieves 85–90% yield, compared to 70–75% in batch processes, by minimizing diazonium salt decomposition.

Waste Management

Spent acids and bases are neutralized to form NaCl and water, while unreacted amines are adsorbed on activated carbon. Environmental regulations mandate effluent pH adjustment to 6–9 before discharge.

Factors Influencing Yield and Purity

Temperature Effects

ParameterOptimal RangeDeviation Impact
Diazotization0–5°C>5°C: 20–30% yield loss
Coupling10–15°C>20°C: Polymerization dominates

Stoichiometric Ratios

Excess NaNO₂ (>5%) oxidizes the diazonium salt, while insufficient amounts leave unreacted p-nitroaniline. A 5% molar excess of 2-naphthol ensures complete coupling.

Alternative Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes by enhancing molecular collision frequency. A 2018 study reported 95% yield in 10 minutes using 300 W irradiation1.

Solid-Phase Coupling

Immobilizing 2-naphthol on silica gel simplifies purification, though yields remain lower (60–65%) due to diffusion limitations.

Chemical Reactions Analysis

Types of Reactions

Pararot undergoes various chemical reactions, including:

    Oxidation: Pararot can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: The nitro group in Pararot can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings in Pararot can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Products can include various quinones and other oxidized derivatives.

    Reduction: The primary product is 1-(4-aminophenylazo)-2-naphthol.

    Substitution: Depending on the substituent introduced, various substituted derivatives of Pararot can be formed.

Scientific Research Applications

Chemical Properties of Para Red

This compound (Chemical Formula: C18_{18}H16_{16}N4_{4}O2_{2}) is characterized by its vibrant red hue and is primarily used as a dye. Its structure includes azo (-N=N-) functional groups, which contribute to its coloring properties. The dye is soluble in organic solvents but has limited solubility in water.

Textile Industry

This compound is widely utilized in the textile industry for dyeing fabrics due to its strong colorfastness and vibrant appearance.

  • Application : Used for dyeing cotton, wool, and synthetic fibers.
  • Case Study : A study conducted by Al-Rubaie and Mhessn (2012) demonstrated the synthesis and characterization of this compound, highlighting its antibacterial properties when applied to textiles . The dye showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for use in antimicrobial textile applications.

Food Industry

Despite being banned in many countries due to health concerns, this compound has historically been used as a food additive.

  • Application : Used to impart color to various food products.
  • Regulatory Status : The use of this compound as a food colorant is restricted in several regions due to its potential carcinogenic effects. Analytical methods have been developed to detect its presence in food products, ensuring compliance with safety regulations .

Analytical Chemistry

This compound serves as a model compound in analytical chemistry for developing detection methods for azo dyes.

  • Application : Utilized in high-performance liquid chromatography (HPLC) methods for detecting illegal dyes in food products.
  • Case Study : Research has shown that this compound can be effectively separated and analyzed using advanced chromatographic techniques without extensive pretreatment . This highlights its relevance in food safety and regulatory compliance.

Biological Research

Recent studies have explored the biological effects of this compound beyond its application as a dye.

  • Application : Investigated for its antibacterial and antifungal properties.
  • Case Study : In vitro studies indicated that this compound exhibits significant antibacterial activity against various pathogens, making it a candidate for further research into therapeutic applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Case Studies
Textile IndustryDyeing fabricsAntibacterial properties demonstrated against pathogens
Food IndustryColorant in food productsBanned in many countries; detection methods developed
Analytical ChemistryModel compound for HPLC analysisEffective separation without extensive pretreatment
Biological ResearchAntibacterial and antifungal propertiesSignificant antibacterial activity observed

Mechanism of Action

The mechanism of action of Pararot involves its ability to form stable complexes with metal ions and other molecules. The azo group in Pararot can participate in coordination chemistry, allowing it to bind to metal ions and form colored complexes. This property is exploited in analytical chemistry for the detection and quantification of metal ions.

Comparison with Similar Compounds

Similar Compounds

    Para Red: Another azo dye with similar structure and properties.

    Methyl Red: A pH indicator with a similar azo linkage.

    Congo Red: A dye used in histology with a similar azo structure.

Uniqueness

Pararot is unique due to its specific combination of the nitro group and naphthol moiety, which imparts distinct chemical and physical properties. Its vibrant red color and ability to form stable complexes make it particularly useful in various applications.

Biological Activity

Introduction

Para Red, an azo dye, is primarily known for its application in the textile and food industries. However, its biological activity has garnered attention due to potential health risks associated with its use. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and degradation by intestinal bacteria, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is chemically characterized as an azo dye, which consists of a nitrogen-nitrogen double bond (–N=N–) linking two aromatic rings. Its structure allows it to exhibit various biological activities, including mutagenicity and potential toxicity.

Chemical Structure

  • Molecular Formula: C12_{12}H10_{10}N2_{2}O2_{2}
  • Molecular Weight: 218.22 g/mol

Mutagenicity and Carcinogenicity

Research indicates that this compound may possess mutagenic properties. A significant concern arises from its ability to be metabolized into p-nitroaniline, a compound with known toxic effects. The Committee on Toxicity (COT) has classified this compound as a potential genotoxic carcinogen based on limited data suggesting its structural similarity to other harmful azo dyes like Sudan I .

Case Study: Toxicity Assessment

A study conducted on rats exposed to this compound showed marginal effects on kidney function but concluded that these were not indicative of severe toxic effects in humans . The findings suggest that while there may be some adverse effects at high doses, the overall risk to human health remains uncertain.

Degradation by Intestinal Bacteria

Recent studies have demonstrated that human gastrointestinal tract bacteria can degrade this compound into potentially harmful aromatic amines. In a study involving 35 species of intestinal bacteria, it was found that several strains, including Bifidobacterium infantis and Enterococcus faecalis, could reduce this compound effectively . This degradation process raises concerns about the bioavailability of toxic metabolites formed during digestion.

Bacterial StrainDegradation Capacity
Bifidobacterium infantisComplete reduction
Clostridium indolisPartial reduction
Escherichia coliNo significant reduction
Enterococcus faecalisComplete reduction
Lactobacillus rhamnosusComplete reduction

Antibacterial Activity

Despite concerns regarding its toxicity, some studies have explored the antibacterial properties of azo dyes, including this compound. However, findings suggest that this compound does not exhibit significant antibacterial activity in vitro . This lack of biological activity limits its potential therapeutic applications.

In Vitro Studies

  • Study Findings: No significant antibacterial activity was observed against common pathogens.
  • Implication: this compound's use as a therapeutic agent is not supported by current evidence.

Q & A

Q. Basic: What are the standard protocols for synthesizing Para Red in laboratory settings?

This compound (1-(4-Nitrophenylazo)-2-naphthol) is typically synthesized via diazotization and coupling reactions. A common method involves:

Dissolving 4-nitroaniline in hydrochloric acid and sodium nitrite under ice-cold conditions to form the diazonium salt .

Coupling the diazonium salt with β-naphthol in an alkaline medium (e.g., sodium hydroxide).

Filtering and purifying the product via recrystallization using ethanol.
Key considerations include controlling temperature (0–5°C during diazotization) and pH (alkaline conditions for coupling). Yield optimization requires stoichiometric precision and inert atmospheres to prevent premature decomposition .

Q. Advanced: How can researchers resolve contradictions in reported spectral data (e.g., FTIR, NMR) for this compound?

Contradictions in spectral data often arise from impurities, solvent effects, or crystallographic variations. To address this:

  • Systematic Replication : Reproduce synthesis and characterization under controlled conditions (e.g., solvent purity, humidity).
  • Comparative Analysis : Use high-resolution techniques like X-ray crystallography to validate molecular structure .
  • Meta-Analysis : Cross-reference data across peer-reviewed studies (e.g., Journal of Organic Chemistry) to identify methodological outliers.
    For example, discrepancies in NMR chemical shifts may stem from paramagnetic impurities; using deuterated solvents and cryoprobes can enhance resolution .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Core techniques include:

  • UV-Vis Spectroscopy : Identify λmax (~500 nm) to confirm π→π* transitions in the azo group.
  • FTIR : Detect characteristic peaks (e.g., N=N stretch at ~1600 cm⁻¹, NO2 asymmetric stretch at ~1520 cm⁻¹) .
  • HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted β-naphthol).
    Document baseline corrections and instrument calibration to ensure reproducibility .

Q. Advanced: What experimental designs are suitable for studying this compound’s photostability under environmental conditions?

Controlled photodegradation studies require:

  • Light Sources : Simulate solar radiation using xenon arc lamps with AM1.5G filters.
  • Environmental Variables : Test pH (3–10), temperature (20–40°C), and humidity (30–90% RH).
  • Analytical Endpoints : Monitor degradation via LC-MS for byproduct identification and kinetic modeling (pseudo-first-order rate constants).
    Include dark controls to isolate thermal effects. For field relevance, combine with soil/water matrices to assess adsorption-desorption dynamics .

Q. Basic: How can researchers validate this compound’s identity in mixed dye formulations?

Use a tiered approach:

TLC : Preliminary separation using silica gel plates (eluent: ethyl acetate/hexane, 3:7).

HPLC-DAD : Compare retention times and UV spectra against certified standards.

MALDI-TOF : Confirm molecular weight (MW = 293.25 g/mol).
Cross-validate with reference spectra from databases like NIST or PubChem .

Q. Advanced: What computational methods predict this compound’s reactivity in azo dye degradation pathways?

Density Functional Theory (DFT) simulations are widely used:

  • Model electron density distributions to predict cleavage sites (e.g., azo vs. C–N bonds).
  • Calculate Gibbs free energy (ΔG) for degradation intermediates.
  • Validate with experimental LC-MS/MS fragmentation patterns.
    Software tools like Gaussian or ORCA, combined with solvent effect corrections (e.g., PCM model), improve accuracy .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound is a suspected carcinogen. Mitigate risks via:

  • PPE : Nitrile gloves, lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis.
  • Waste Disposal : Neutralize acidic residues before disposal (e.g., sodium bicarbonate).
    Refer to SDS sheets and institutional guidelines for spill management .

Q. Advanced: How can researchers address discrepancies in this compound’s toxicity data across in vitro and in vivo studies?

Discrepancies may arise from bioavailability differences or metabolic activation. Strategies include:

  • Dosage Calibration : Normalize exposure levels (e.g., mg/kg body weight).
  • Metabolite Profiling : Use liver microsomes or S9 fractions to identify bioactive metabolites.
  • Omics Integration : Compare transcriptomic responses (e.g., oxidative stress markers) across models.
    Publish raw data in repositories like Figshare to enable cross-study validation .

Q. Basic: What solvent systems are optimal for this compound’s solubility studies?

This compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For quantitative studies:

  • Prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to avoid precipitation.
  • Measure solubility via saturation shake-flask method at 25°C.
    Document solvent purity grades (e.g., HPLC vs. technical grade) .

Q. Advanced: What strategies improve the reproducibility of this compound’s catalytic reduction studies?

Catalytic reduction (e.g., using Pd/C or NaBH4) requires:

  • Standardized Catalysts : Characterize particle size and surface area via BET analysis.
  • Inert Conditions : Use Schlenk lines to exclude oxygen.
  • Real-Time Monitoring : Employ UV-Vis or Raman spectroscopy to track reaction progress.
    Report turnover numbers (TON) and frequencies (TOF) with error margins .

Properties

IUPAC Name

1-[(4-nitrophenyl)diazenyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTPFVNWMLFMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H11N3O3
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DSSTOX Substance ID

DTXSID1052325
Record name C.I. Pigment Red 1
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Molecular Weight

293.28 g/mol
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Physical Description

Red powder; [Alfa Aesar MSDS]
Record name Para Red
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CAS No.

6410-10-2
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Record name 2-Naphthalenol, 1-[2-(4-nitrophenyl)diazenyl]-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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